molecular formula C26H48N2O B14158805 N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide CAS No. 14074-91-0

N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide

Cat. No.: B14158805
CAS No.: 14074-91-0
M. Wt: 404.7 g/mol
InChI Key: XUDXTFZHGBFHMK-UHFFFAOYSA-N
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Description

N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring, a butynyl chain, and an octadecanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or acetonitrile, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and butynyl chain play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and amides, such as:

Uniqueness

N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its long octadecanamide chain, coupled with the reactive butynyl group and pyrrolidine ring, makes it a versatile compound for various applications.

Properties

CAS No.

14074-91-0

Molecular Formula

C26H48N2O

Molecular Weight

404.7 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide

InChI

InChI=1S/C26H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(29)27-22-17-18-23-28-24-19-20-25-28/h2-16,19-25H2,1H3,(H,27,29)

InChI Key

XUDXTFZHGBFHMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC#CCN1CCCC1

Origin of Product

United States

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